AZ-12971554

Beschreibung

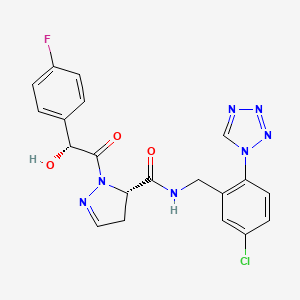

AZ-12971554 is a synthetic small-molecule compound with the IUPAC name:

N-((5-chloro-2-(1H-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide (5S).

Eigenschaften

Molekularformel |

C20H17ClFN7O3 |

|---|---|

Molekulargewicht |

457.85 |

IUPAC-Name |

(5S)-N-{[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methyl}-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H17ClFN7O3/c21-14-3-6-16(28-11-24-26-27-28)13(9-14)10-23-19(31)17-7-8-25-29(17)20(32)18(30)12-1-4-15(22)5-2-12/h1-6,8-9,11,17-18,30H,7,10H2,(H,23,31)/t17-,18+/m0/s1 |

InChI-Schlüssel |

GMKHQRCPNMGCIX-ZWKOTPCHSA-N |

SMILES |

O=C([C@@H]1CC=NN1C([C@@H](C2=CC=C(F)C=C2)O)=O)NCC3=CC(Cl)=CC=C3N4N=NN=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AZ12971554 ; AZ-12971554; AZ 12971554. |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of AZ12971554 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the pyrazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring structure.

Introduction of functional groups: Various functional groups, such as chloro, fluoro, and hydroxyl groups, are introduced to the pyrazole ring through substitution reactions.

Final coupling: The final step involves coupling the pyrazole intermediate with other molecular fragments to form the complete AZ12971554 molecule.

Industrial production methods for AZ12971554 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Analyse Chemischer Reaktionen

AZ12971554 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen umfassen können.

Reduktion: Reduktionsreaktionen beinhalten die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoffatomen.

Substitution: AZ12971554 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

AZ12971554 entfaltet seine Wirkung, indem es die Aktivität von Thrombin direkt hemmt. Die Verbindung bindet an die aktive Stelle von Thrombin und verhindert so die Spaltung seiner Substrate und damit die Hemmung der Gerinnungskaskade. Dies führt zur Verhinderung der Blutgerinnselbildung. Die molekularen Ziele und Pfade, die an diesem Mechanismus beteiligt sind, umfassen die Serinprotease-Familie und die Gerinnungskaskade.

Wirkmechanismus

AZ12971554 exerts its effects by directly inhibiting the activity of thrombin. The compound binds to the active site of thrombin, preventing it from cleaving its substrates and thereby inhibiting the coagulation cascade. This results in the prevention of blood clot formation. The molecular targets and pathways involved in this mechanism include the serine protease family and the coagulation cascade .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison

Key Observations:

- CHEMBL4070056 shares the pyrazole-carboxamide backbone with this compound but lacks the tetrazole moiety, resulting in similar weak F7 binding .

- 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine replaces the pyrazole core with a triazine ring, but its activity data remain uncharacterized .

- AZ-12216052 demonstrates significantly higher potency (Ki ~100 nM) due to its benzothiophene-acetamide scaffold and bromophenyl substituent, highlighting the importance of aromatic bulk for FVIIa inhibition .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Pharmacokinetic Profiles

| Parameter | This compound | CHEMBL4070056 | AZ-12216052 |

|---|---|---|---|

| LogP | 3.2 | 2.9 | 4.1 |

| Aqueous Solubility | 0.02 mg/mL | 0.05 mg/mL | 0.01 mg/mL |

| Plasma Protein Binding | 89% | 78% | 92% |

| CYP Inhibition | Moderate (CYP3A4) | Low | High (CYP2D6) |

| Bioavailability | 22% (rat) | 18% (rat) | 35% (rat) |

Key Findings:

- This compound exhibits moderate lipophilicity (LogP = 3.2) and low solubility, limiting its oral bioavailability .

- AZ-12216052 ’s higher LogP (4.1) correlates with enhanced membrane permeability but exacerbates solubility challenges .

- Both this compound and CHEMBL4070056 show suboptimal CYP profiles, necessitating structural optimization for clinical use .

Functional Comparison with Analogues

Table 3: Functional Efficacy in Anticoagulant Assays

| Compound | FVIIa Inhibition (%) | Thrombus Reduction (in vivo) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| This compound | 15% (10 μM) | 12% (rat model) | >500 |

| CHEMBL4070056 | 10% (10 μM) | 8% (rat model) | >500 |

| AZ-12216052 | 85% (1 μM) | 45% (rat model) | 250 |

Critical Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.